molecular formula C23H30ClN30 B1676205 Quinacrine CAS No. 83-89-6

Quinacrine

Cat. No. B1676205
CAS RN: 83-89-6
M. Wt: 400 g/mol
InChI Key: GPKJTRJOBQGKQK-UHFFFAOYSA-N
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Description

Quinacrine, also known as Mepacrine, is an acridine derivative that was widely used as an antimalarial but has been superseded by chloroquine in recent years . It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions . It is used in cell biological experiments as an inhibitor of phospholipase A2 .


Synthesis Analysis

Quinacrine, which contains a 9-aminoacridine scaffold, and thiazolidin-4-one are promising anticancer leads. In an attempt to develop effective and potentially safe anticancer agents, 23 novel hybrid compounds were synthesized by linking the main structural unit of the 9-aminoacridine ring with the thiazolidin-4-one ring system .


Molecular Structure Analysis

Quinacrine is a heterocyclic three-ring compound . The chemical formula of Quinacrine is C23H30ClN3O . It is readily available as quinacrine dihydrochloride, the dihydrochloride salt of quinacrine, for clinical use .


Physical And Chemical Properties Analysis

Quinacrine is a small molecule that diffuses freely across the membranes of acidic organelles. It is a strong DNA and RNA intercalating substance .

Scientific Research Applications

Anticancer Potential

Quinacrine has been identified for its significant anticancer properties, particularly through mechanisms such as inhibiting nuclear factor κB (NF-κB) suppression of p53, which plays a critical role in the regulation of cell death and cancer progression. Studies have shown that quinacrine can induce cell death in cancer cells, including those lacking p53 or having p53 mutations, through multiple mechanisms like autophagy regulation, FACT chromatin trapping, and DNA repair process disruption. Specifically, its effectiveness against chemoresistant gynecologic cancers and its potential repurposing as an anticancer agent offer a promising strategy for treatment, especially in cancers where traditional treatments have failed (D. Oien et al., 2019; Makhan Kumar & A. Sarkar, 2022).

Antiprion and Antiviral Applications

Quinacrine's effectiveness extends to antiviral properties, notably against Ebola virus infection, where it demonstrated significant protection in mice models through daily dosing, indicating its potential as an antiviral agent in high-fatality diseases (T. Lane et al., 2019). Additionally, while its use in treating prion diseases like Creutzfeldt-Jakob disease (CJD) showed limited efficacy in human trials, the exploration of quinacrine for these applications contributes valuable insights into its potential mechanisms of action and possible therapeutic benefits (S. Haïk et al., 2004).

Immunomodulatory Effects

Quinacrine has also been observed to inhibit the transcription of intercellular adhesion molecule-1 (ICAM-1), a process involved in inflammation and cancer metastasis, by blocking the DNA binding of NF-κB subunit p65. This action not only contributes to its anticancer properties but also highlights its potential as an immunomodulatory agent, especially in conditions like human lung adenocarcinoma (Misuzu Harada et al., 2017).

Synergistic Effects with Other Treatments

Quinacrine's ability to work synergistically with chemotherapeutics or TRAIL (TNF-related apoptosis-inducing ligand) in various cancer cells, including hematopoietic malignancies, further underscores its potential in enhancing the efficacy of existing cancer therapies. This synergistic action can lead to improved treatment outcomes and offers a promising avenue for the development of combination therapies (Wenge Wang et al., 2014).

Safety And Hazards

Quinacrine should not be used in those with known hypersensitivities to acridine dyes and derivatives . It may cause aplastic anemia . Symptoms of overdose include seizures, hypotension, cardiac arrhythmias, and cardiovascular collapse .

Future Directions

Quinacrine has been reported to dissociate amyloid plaques in the brain of Alzheimer’s disease transgenic mice . Ongoing clinical trials will probably extend the current indications of these drugs . Moreover, the well-demonstrated good tolerability of chloroquine and hydroxychloroquine make them safe even during pregnancy .

properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKJTRJOBQGKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-42-7 (mono-hydrochloride), 316-05-2 (dimesylate), 6151-30-0 (di-hydrochloride, di-hydrate), 69-05-6 (di-hydrochloride), 78901-94-7 (monoacetate)
Record name Mepacrine [INN:BAN]
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DSSTOX Substance ID

DTXSID7022627
Record name Atabrine
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Molecular Weight

400.0 g/mol
Source PubChem
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Physical Description

Solid
Record name Quinacrine
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Solubility

Slight, 1g in 36 ml water, Slightly soluble in ethanol, Insoluble in alcohol, benzene, chloroform and ether, 2.39e-03 g/L
Record name Quinacrine
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Record name Quinacrine
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Mechanism of Action

The exact mechanism of antiparasitic action is unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA). Quinacrine does not appear to localize to the nucleus of Giaridia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action. Fluorescence studies using Giardia suggest that the outer membranes may be involved. Quinacrine inhibits succinate oxidation and interferes with electron transport. In addition, by binding to nucleoproteins, quinacrine suppress the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase., Exact mechanism of antiparasitic action unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription ... It also inhibits succinate oxidation and interferes with electron transport. In addition, it binds to nucleoproteins, which can suppress the lupus erythematous (LE) cell factor, and acts as a strong inhibitor of cholinesterase., Although the exact mechanism of anthelmintic activity of quinacrine has not been fully elucidated, the drug appears to be readily intercalated into DNA. Quinacrine does not kill susceptible cestodes, but causes the scolex of the cestode to be dislodged from the intestinal wall, thereby allowing the worm to be expelled from the GI tract by purging., Although the exact mechanism of antimalarial activity of quinacrine has not been established, most authorities believe the drug acts by combining with nucleic acid in plasmodia; however, some investigators believe the drug acts by inhibiting digestion of hemoglobin by the plasmodia. Quinacrine also has been shown to inhibit incorporation of phosphate into the DNA and RNA of plasmodium species in animals and in vitro in parasitized whole blood.The selective toxicity of quinacrine for plasmodia results from exposure of plasmodia to high concentrations of the drug attained in parasitized erythrocytes., ... Quinacrine ... /is a/ oxidizing agent and can cause methemoglobinemia or hemolytic anemia (especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency).
Record name Quinacrine
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Product Name

Quinacrine

Color/Form

Bright yellow crystals

CAS RN

83-89-6
Record name (±)-Quinacrine
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Record name Mepacrine [INN:BAN]
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Melting Point

248-250 °C, Decomposes at 248 °C, Melting point: ca 250 °C /Hydrochloride/, 248 - 250 °C
Record name Quinacrine
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Record name Quinacrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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